2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C11H12N4OS2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s worth noting that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been reported to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
It can be inferred from the properties of 1,3,4-thiadiazole derivatives that these compounds interact with their targets by disrupting processes related to dna replication . This disruption inhibits the replication of both bacterial and cancer cells .
Biochemical Pathways
Given that 1,3,4-thiadiazole derivatives disrupt dna replication processes , it can be inferred that the compound may affect pathways related to DNA synthesis and cell division.
Pharmacokinetics
It’s known that the mesoionic nature of thiadiazoles allows them to cross cellular membranes, which could influence their absorption and distribution .
Result of Action
Given that 1,3,4-thiadiazole derivatives can disrupt dna replication processes , it can be inferred that this compound may lead to the inhibition of cell replication, potentially leading to cell death in bacterial and cancer cells.
Action Environment
It’s known that the bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine . This suggests that the compound’s action could be influenced by factors that affect the stability of the thiadiazole ring or its interactions with pyrimidine in the cellular environment.
Biochemical Analysis
Biochemical Properties
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has been found to exhibit inhibitory activity against the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound interacts with the active site of the urease enzyme, leading to inhibition of its activity .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory activity against urease . By inhibiting urease, the compound can disrupt the normal metabolic processes of cells that rely on this enzyme, such as certain bacteria, fungi, algae, and plant cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the active site of the urease enzyme . This binding inhibits the enzyme’s activity, preventing the conversion of urea to ammonia and carbon dioxide .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-established. Given its inhibitory activity against urease, it may influence pathways related to urea metabolism .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c1-7-2-4-8(5-3-7)13-9(16)6-17-11-15-14-10(12)18-11/h2-5H,6H2,1H3,(H2,12,14)(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEGUVOYHRXLTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162291 | |
Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304662-71-3 | |
Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304662-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(4-METHYLPHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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